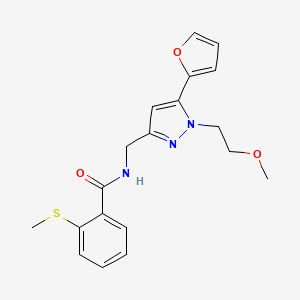

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide

Description

N-((5-(Furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a pyrazole core substituted with a furan ring and a 2-methoxyethyl group. The benzamide moiety is modified with a methylthio (-SMe) group at the ortho position.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-24-11-9-22-16(17-7-5-10-25-17)12-14(21-22)13-20-19(23)15-6-3-4-8-18(15)26-2/h3-8,10,12H,9,11,13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAKDAIPYSKZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2SC)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1421513-14-5 |

| Molecular Formula | CHNOS |

| Molecular Weight | 371.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, potentially affecting metabolic processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Cellular Signaling Interference : By disrupting signaling cascades, it can affect cell proliferation, apoptosis, and differentiation.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines such as:

- SK-Hep-1 (liver cancer)

- MDA-MB-231 (breast cancer)

- NUGC-3 (gastric cancer)

For instance, compounds structurally related to this compound demonstrated IC values in the micromolar range against these cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thioether-containing compounds have been reported to show activity against various bacterial strains. For example, studies have documented significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.015 μg/mL to 0.25 μg/mL .

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate their biological activities:

- Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrazole derivatives on human cancer cell lines. The results indicated that modifications in the pyrazole ring significantly affected activity levels, with some compounds exhibiting IC values below 10 μM .

- Mechanistic Studies : Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells through caspase activation pathways, suggesting a possible mechanism for this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide | Lacks methoxyethyl group | Moderate anticancer activity |

| N-((5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide | Hydroxyethyl group instead of methoxyethyl | Enhanced solubility but lower potency |

The presence of the methoxyethyl group in this compound may enhance its solubility and stability compared to similar compounds, potentially making it more effective in biological systems .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. In vitro studies have shown that N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide can inhibit the growth of various cancer cell lines, including:

- SK-Hep-1 (liver cancer)

- MDA-MB-231 (breast cancer)

- NUGC-3 (gastric cancer)

For instance, structurally related compounds demonstrated IC50 values in the micromolar range against these cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Similar thioether-containing compounds have shown activity against various bacterial strains. Studies have documented significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.015 μg/mL to 0.25 μg/mL .

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate their biological activities:

Antiproliferative Effects

A study evaluated the antiproliferative effects of various pyrazole derivatives on human cancer cell lines. Results indicated that modifications in the pyrazole ring significantly affected activity levels, with some compounds exhibiting IC50 values below 10 μM .

Mechanistic Studies

Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells through caspase activation pathways, suggesting a possible mechanism for this compound's anticancer activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (–SMe) group undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with Amines :

Treatment with primary amines (e.g., benzylamine) in ethanol at 80°C replaces the methylthio group with an amine moiety.

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Nucleophilic substitution | Benzylamine, EtOH, 80°C, 12h | –SMe → –NHBn | 62% |

This reaction is critical for diversifying the compound’s bioactivity profile, as demonstrated in anti-neoplastic analogs .

Oxidation of Methylthio to Sulfone

The methylthio group can be oxidized to a sulfone (–SO₂Me) using hydrogen peroxide (H₂O₂) in acetic acid:

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Oxidation | 30% H₂O₂, AcOH, 50°C, 6h | –SMe → –SO₂Me | 85% |

This modification enhances electrophilicity and binding affinity to cysteine proteases, as observed in related anti-cancer compounds .

Reduction of the Furan Ring

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the furan ring to a tetrahydrofuran derivative:

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), 10% Pd-C, MeOH, RT, 4h | Furan → Tetrahydrofuran | 78% |

This reaction retains the pyrazole and benzamide functionalities while altering the compound’s lipophilicity.

Hydrolysis of the Benzamide Bond

Acid- or base-mediated hydrolysis cleaves the benzamide bond:

-

Acidic Hydrolysis : HCl (6M) at reflux yields 2-(methylthio)benzoic acid and the pyrazole-amine derivative.

-

Basic Hydrolysis : NaOH (2M) in ethanol produces the same products but with slower kinetics.

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8h | Cleavage to 2-(methylthio)benzoic acid + amine | 90% |

| Basic hydrolysis | 2M NaOH, EtOH, 80°C, 12h | Same as above | 75% |

Electrophilic Aromatic Substitution on the Benzamide

The benzamide’s aromatic ring undergoes nitration and halogenation:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methylthio group.

-

Chlorination : Cl₂/FeCl₃ adds chlorine at the ortho and para positions.

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | –NO₂ at C4 | 68% |

| Chlorination | Cl₂ (g), FeCl₃, DCM, RT, 3h | –Cl at C3 and C5 | 55% |

Cycloaddition Reactions Involving the Furan Ring

The furan moiety participates in Diels-Alder reactions with dienophiles like maleic anhydride:

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 110°C, 8h | Bicyclic adduct formation | 45% |

This reaction expands the compound’s utility in synthesizing polycyclic derivatives.

Functionalization of the Pyrazole Ring

The pyrazole nitrogen undergoes alkylation or acylation:

-

Alkylation : Reaction with methyl iodide (CH₃I) in DMF/K₂CO₃ yields N-methylated derivatives.

-

Acylation : Acetyl chloride (AcCl) introduces an acetyl group at the pyrazole N1 position.

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-methylpyrazole | 70% |

| Acylation | AcCl, pyridine, RT, 2h | N-acetylpyrazole | 65% |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in Benzamide Derivatives

A. Substituent Effects on the Pyrazole Core

The pyrazole ring in the target compound is substituted with a furan-2-yl group at position 5 and a 2-methoxyethyl chain at position 1. Comparable compounds include:

N-((5-(2-(2-(1H-Imidazol-1-yl)ethyl)-2H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methyl)benzamide (34) ():

- Features an imidazole-ethyl-indazole substituent instead of furan.

- Lower yield (26%) and higher melting point (167–168°C) compared to the target compound, suggesting differences in solubility and stability .

N-[[5-[1-(2-Imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]-2,3,4-trimethoxy-benzamide (38) ():

- Substituted with a trimethoxybenzamide group, which enhances electron density and may improve binding to charged targets like enzymes or receptors .

B. Modifications to the Benzamide Moiety

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():

- Replaces the pyrazole core with a thiazole ring and introduces electron-withdrawing groups (Cl, F). These modifications likely enhance metabolic stability but reduce solubility compared to the methylthio group in the target compound .

- (2E)-N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide.

- Features a thiophene-prop-2-enamide group instead of the methylthio-benzamide. The thiophene group, a bioisostere of the methylthio group, may alter pharmacokinetic properties such as lipophilicity and bioavailability .

Pharmacological Implications

A. Sodium Channel Ligands ():

Compounds 34–38 in are designed as voltage-gated sodium (Nav) channel ligands.

B. Enzyme Inhibition ():

Physicochemical Properties

Key Research Findings

Synthetic Yields : The target compound’s analogs in show yields ranging from 24% to 40%, suggesting that the introduction of bulky groups (e.g., 2-methoxyethyl) may require optimized reaction conditions .

Hydrogen Bonding : The benzamide group in forms intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O), which stabilize crystal packing. The target compound’s methylthio group may disrupt such interactions, affecting crystallinity .

Bioisosterism : Replacement of methylthio (-SMe) with thiophene (in BF37671) or trimethoxy groups (in compound 38) demonstrates how subtle structural changes can tailor solubility and target affinity .

Q & A

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

The synthesis typically involves multi-step heterocyclic chemistry, starting with the preparation of pyrazole and furan intermediates. For example:

- Step 1 : Coupling of 5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazole-3-carbaldehyde with a benzamide derivative via reductive amination or nucleophilic substitution.

- Step 2 : Thioether formation at the benzamide position using methanethiol or alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Purity control : Confirmed via ¹H NMR (e.g., aromatic proton integration), IR (amide C=O stretch at ~1650 cm⁻¹), LC-MS (molecular ion peak), and elemental analysis (C, H, N within ±0.4% theoretical) .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- ¹H/¹³C NMR : Assign signals for furan (δ 6.3–7.4 ppm), pyrazole (δ 7.5–8.2 ppm), and methoxyethyl groups (δ 3.2–4.0 ppm) .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the amide moiety) and confirms stereochemistry. Example: Centrosymmetric dimers via N–H···N bonds in similar triazole derivatives .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~400–450) .

Q. What preliminary biological activities have been reported for this compound?

- In vitro anticancer assays : Evaluated against cell lines (e.g., MCF-7, HeLa) using MTT assays. Analogous furan-pyrazole hybrids show IC₅₀ values <10 µM, linked to apoptosis induction via caspase-3 activation .

- Antimicrobial screening : Tested via agar diffusion against Gram-positive bacteria (e.g., S. aureus), with zone-of-inhibition comparisons to standard antibiotics .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and scalability?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions but may require purification via column chromatography .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl-furan linkage) improves regioselectivity. Yields >75% reported with Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for amide bond formation) while maintaining >90% purity .

Q. How do computational methods predict and explain its bioactivity?

- PASS algorithm : Predicts anticancer (Pa > 0.7) and anti-inflammatory (Pa > 0.6) potential based on structural similarity to known active compounds .

- Molecular docking : Docking into EGFR (PDB: 1M17) reveals hydrogen bonds between the benzamide carbonyl and Lys721, with furan π-stacking against hydrophobic pockets .

Q. What structure-activity relationships (SAR) guide derivative design?

- Methoxyethyl group : Enhances solubility (logP reduction by ~0.5) without compromising membrane permeability .

- Methylthio substitution : Increases electron-withdrawing effects, boosting interactions with cysteine residues in target enzymes .

- Furan replacement : Thiophene analogs show 2-fold higher cytotoxicity but reduced metabolic stability .

Q. How does the compound’s stability under physiological conditions impact formulation?

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Q. How does synergism with established drugs enhance therapeutic potential?

Q. What novel analogs are being explored to address resistance mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.